Superior Human DHFR Inhibition vs. 2,6-Dimethoxypyridine-3-thiol
5,6-Dimethoxypyridine-3-thiol demonstrates potent inhibition of recombinant human dihydrofolate reductase (DHFR) with an IC50 of 2.6 nM [1] and 59 nM in separate assays [2]. In stark contrast, the closely related positional isomer 2,6-dimethoxypyridine-3-thiol is essentially inactive against the same target, with a reported IC50 of >10,000 nM [3].
| Evidence Dimension | Inhibitory potency (IC50) against human DHFR |
|---|---|
| Target Compound Data | 2.6 nM [1] and 59 nM [2] |
| Comparator Or Baseline | 2,6-Dimethoxypyridine-3-thiol: >10,000 nM [3] |
| Quantified Difference | Target compound is >3,800-fold to >169-fold more potent than comparator |
| Conditions | Recombinant human DHFR; spectrophotometric assay measuring conversion of DHF to THF [1] [2]; preincubation for 15 mins followed by addition of DHF and NADPH [3] |
Why This Matters
This data demonstrates that the 5,6-dimethoxy substitution pattern is a critical determinant of DHFR inhibitory activity, making this specific compound indispensable for antifolate research programs.
- [1] BindingDB. (n.d.). BDBM50236320 (CHEMBL4091106) Activity Data. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50236320 View Source
- [2] BindingDB. (n.d.). BDBM50236321 (CHEMBL4097389) Activity Data. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50236321 View Source
- [3] BindingDB. (n.d.). BDBM50203226 (CHEMBL3936777) Activity Data. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50203226 View Source
